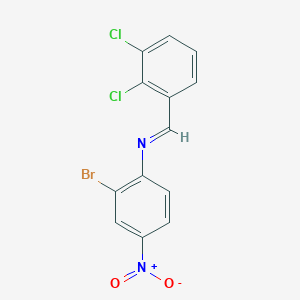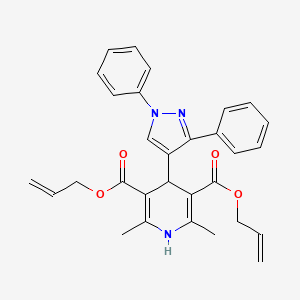
1-ethyl-4-hydroxy-2-oxo-N'-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
准备方法
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aldehyde in the presence of a base.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a suitable base.
Hydroxy and Oxo Group Addition: The hydroxy and oxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Pentanoyl Group Addition: The pentanoyl group is added through an acylation reaction using pentanoyl chloride and a base.
Carbohydrazide Formation: The final step involves the formation of the carbohydrazide group through a condensation reaction with hydrazine hydrate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions include various substituted quinoline derivatives and hydrazones.
科学研究应用
1-Ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies investigating the mechanisms of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer.
相似化合物的比较
1-Ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide can be compared with other similar compounds, such as:
1-Ethyl-2-hydroxy-4-oxo-N’-palmitoyl-1,4-dihydroquinoline-3-carbohydrazide: This compound has a longer alkyl chain (palmitoyl group) compared to the pentanoyl group in the target compound, which may affect its solubility and biological activity.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound lacks the ethyl and carbohydrazide groups, making it less complex and potentially less active in certain biological assays.
1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound has an allyl group instead of an ethyl group, which may influence its reactivity and interaction with molecular targets.
The uniqueness of 1-ethyl-4-hydroxy-2-oxo-N’-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H21N3O4 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
1-ethyl-4-hydroxy-2-oxo-N'-pentanoylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H21N3O4/c1-3-5-10-13(21)18-19-16(23)14-15(22)11-8-6-7-9-12(11)20(4-2)17(14)24/h6-9,22H,3-5,10H2,1-2H3,(H,18,21)(H,19,23) |
InChI 键 |
QHQZYRCUHFLASW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989402.png)

![(1E,2E)-2-Methyl-3-phenyl-2-propenal (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11989411.png)

![N-phenyl-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11989427.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989435.png)


![3-methyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide](/img/structure/B11989454.png)
![4-Bromobenzaldehyde [4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11989458.png)
![N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide](/img/structure/B11989460.png)
![3-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989466.png)
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11989480.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11989488.png)
